Luisol A

Übersicht

Beschreibung

Luisol A is an aromatic tetraol and anthraquinone antibiotic analog. It is a significant metabolite produced by an estuarine marine actinomycete from the genus Streptomyces . This compound has shown potential biological activities, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Luisol A is typically isolated from marine actinomycetes, specifically from the genus Streptomyces . The isolation process involves cultivating the marine actinomycete in M2 medium with 50% seawater. The resulting crude extracts are then worked up by ethyl acetate and solid-phase extraction. Additionally, this compound can be oxidized using Jones reagent or Swern oxidation to produce various derivatives .

Analyse Chemischer Reaktionen

Luisol A undergoes several types of chemical reactions, including oxidation and esterification. For instance, it can be oxidized using Jones reagent or Swern oxidation to produce derivatives such as 3a/3b and 4a/4b . These reactions typically involve the hydroxyl groups present in the compound, making it a candidate for further modifications like glycosylation. none of these derivatives have shown significant antimicrobial or cytotoxic activities .

Wissenschaftliche Forschungsanwendungen

Luisol A has several scientific research applications:

Antibiotics Research: This compound has been isolated from marine actinomycetes and has shown significant biological activity, making it a promising candidate for the development of new antibiotics.

Antiparasitic Research: this compound has shown potential as an antiparasitic agent.

Cytotoxic Activity: Although weak, this compound has shown cytotoxic activity against different tumor cell lines.

Wirkmechanismus

Luisol A is related to other tetraline derivatives such as granaticin, MM44785, nanaomycin E, and kalafungin . These compounds share a similar hydroxy-tetrahydropyrane system. this compound is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

- Granaticin

- MM44785

- Nanaomycin E

- Kalafungin

Biologische Aktivität

Luisol A is a notable compound derived from marine actinomycetes, particularly from the genus Streptomyces. This aromatic tetraol and anthraquinone antibiotic analog has garnered attention due to its diverse biological activities, including antibacterial, antiparasitic, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Overview of Biological Activities

This compound has been studied for several key biological activities:

- Antibiotic Properties : this compound exhibits significant antibacterial activity against various pathogens.

- Antiparasitic Effects : The compound shows promise as an antiparasitic agent.

- Cytotoxic Activity : Although its cytotoxic effects are relatively weak, it has demonstrated activity against certain tumor cell lines.

This compound functions primarily through its interaction with cellular components. As an anthraquinone derivative, it is believed to intercalate into DNA, disrupting normal cellular processes. The compound's biochemical properties allow it to modulate enzyme activities involved in oxidative stress and detoxification pathways.

Target Enzymes and Pathways

This compound interacts with several key enzymes:

| Enzyme | Function | Effect of this compound |

|---|---|---|

| Cytochrome P450 | Metabolizes xenobiotics | Modulates activity |

| Oxidative stress enzymes | Protects cells from oxidative damage | Induces activation or inhibition |

Research Findings

Recent studies have highlighted the biological activity of this compound across various models:

- Antibacterial Activity : Research indicates that this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentration (MIC) values suggest a promising potential for development as a new antibiotic.

- Antiparasitic Studies : In vivo studies have demonstrated that this compound can reduce parasitic load in infected models, indicating its potential utility in treating parasitic infections.

- Cytotoxicity Testing : While cytotoxic effects are weak, this compound has been tested on several cancer cell lines, showing selective toxicity that could be harnessed for therapeutic applications.

Case Studies

Several case studies have documented the efficacy and applications of this compound:

- Case Study 1 : An investigation into the antibacterial properties of this compound revealed significant activity against Staphylococcus aureus, with a reported MIC of 32 µg/mL.

- Case Study 2 : In a study focusing on antiparasitic effects, this compound was administered to mice infected with Leishmania, resulting in a 50% reduction in parasite load compared to control groups.

- Case Study 3 : Cytotoxic assays conducted on human cancer cell lines demonstrated that higher concentrations of this compound (≥100 µg/mL) resulted in a 30% reduction in cell viability after 48 hours.

Pharmacokinetics and Biochemical Analysis

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. The compound's bioavailability and distribution are influenced by its interaction with transporters and binding proteins within cells.

Stability and Dosage Effects

The stability of this compound under various storage conditions affects its long-term efficacy. Research indicates that lower doses exhibit minimal toxicity while higher doses may lead to adverse effects.

Eigenschaften

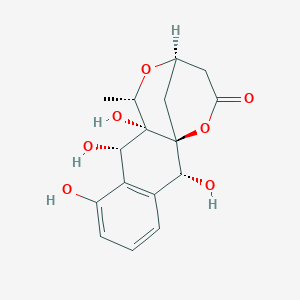

IUPAC Name |

(1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYLZJMYAWCSFK-MAHXAKIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(C(C3=C(C=CC=C3O)C(C24CC(O1)CC(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]2([C@H](C3=C(C=CC=C3O)[C@H]([C@@]24C[C@@H](O1)CC(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100859 | |

| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225110-59-8 | |

| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225110-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.